6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1,3-benzothiazole
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Overview
Description
6-{2-thia-5-azabicyclo[221]heptane-5-carbonyl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring fused with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1,3-benzothiazole typically involves the coupling of substituted 2-amino benzothiazoles with other reactive intermediates. For instance, one method involves the reaction of 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride or 4-(2-chloroethyl) morpholine hydrochloride . The reaction conditions often include the use of solvents like ethanol and catalysts such as zinc oxide nanoparticles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1,3-benzothiazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which 6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1,3-benzothiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, it may inhibit enzymes involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
What sets 6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1,3-benzothiazole apart from similar compounds is its unique bicyclic structure, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
1,3-benzothiazol-6-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS2/c16-13(15-5-10-4-9(15)6-17-10)8-1-2-11-12(3-8)18-7-14-11/h1-3,7,9-10H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOHJIINDDQHPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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